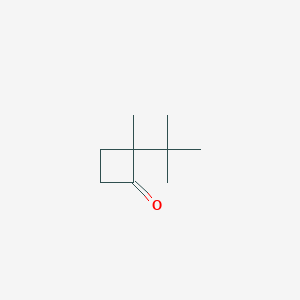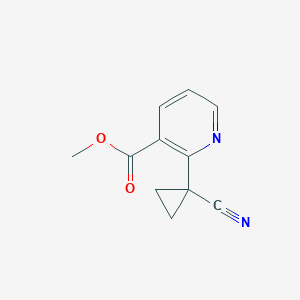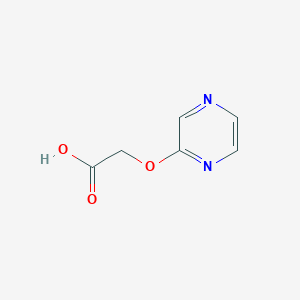
2-(Pyrazin-2-yloxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrazin-2-yloxy)acetic acid is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an acetic acid moiety attached to the pyrazine ring via an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yloxy)acetic acid typically involves the reaction of pyrazin-2-ol with chloroacetic acid or its derivatives. One common method includes dissolving pyrazin-2-ol and potassium carbonate in acetone, followed by the addition of ethyl chloroacetate. The reaction mixture is then refluxed to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrazin-2-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
2-(Pyrazin-2-yloxy)acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis .
Mécanisme D'action
The mechanism of action of 2-(Pyrazin-2-yloxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(Pyridyl-2-yloxy)acetic acid
- 2-(Quinoxalin-2-yloxy)acetic acid
- 2-(Pyrimidin-2-yloxy)acetic acid
Comparison: 2-(Pyrazin-2-yloxy)acetic acid is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity. For instance, the pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, which may not be as pronounced in other similar compounds .
Propriétés
Numéro CAS |
1593757-12-0 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-pyrazin-2-yloxyacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-11-5-3-7-1-2-8-5/h1-3H,4H2,(H,9,10) |
Clé InChI |
KZNQETMILLPNNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
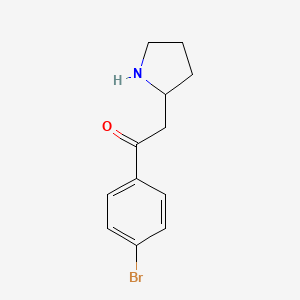
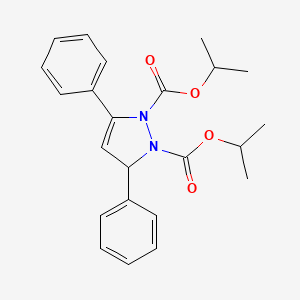
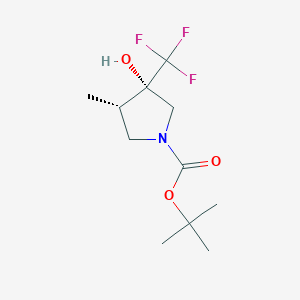
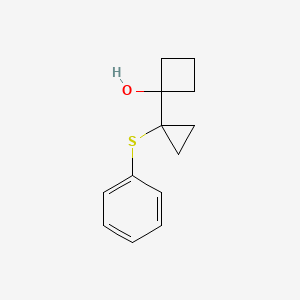

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
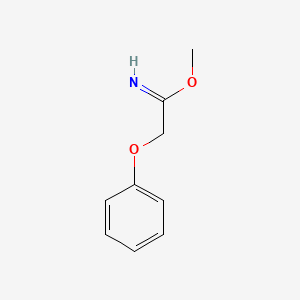

![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
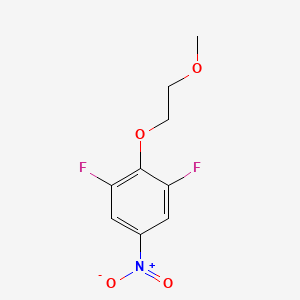
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
